molecular formula C9H14N4O4S B13113175 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate

Cat. No.: B13113175
M. Wt: 274.30 g/mol
InChI Key: XTBYMYWZCOVEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate is a heterocyclic compound that features a piperidine ring fused with a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with thiadiazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate is unique due to its combined piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for multiple biological activities, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H14N4O4S

Molecular Weight

274.30 g/mol

IUPAC Name

oxalic acid;5-piperidin-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H12N4S.C2H2O4/c8-7-11-10-6(12-7)5-3-1-2-4-9-5;3-1(4)2(5)6/h5,9H,1-4H2,(H2,8,11);(H,3,4)(H,5,6)

InChI Key

XTBYMYWZCOVEPR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(S2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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